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These application notes provide a comprehensive overview of techniques and protocols for
integrating real-world data (RWD) into research, with a particular focus on applications in drug
development.

Introduction to Real-World Data Integration

Real-world data (RWD) refers to data relating to patient health status and/or the delivery of
healthcare that is routinely collected from a variety of sources.[1] When RWD is analyzed to
generate insights, it becomes real-world evidence (RWE).[2] The integration of RWD into
clinical research and drug development is transforming how we understand disease, develop
new therapies, and assess treatment effectiveness in real-world settings.[3][4][5] This approach
allows for a more holistic view of patient health beyond the controlled environment of traditional
clinical trials.[3][4]

Sources of Real-World Data Include:

Electronic Health Records (EHRS)[2]

Medical claims and billing data[2]

Product and disease registries|[2]

Patient-generated data (including from mobile devices and wearables)[2][6]
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o Data from other sources that can inform health status, such as social media and

environmental data.[1]

Core Challenges in Real-World Data Integration

The integration of RWD is not without its challenges. Researchers must navigate a complex

landscape of disparate data sources, varying data quality, and privacy concerns.

Challenge

Description

Potential Solutions

Data Heterogeneity

RWD is collected in various
formats (structured and
unstructured) and from
different systems with unique
schemas and languages,
making standardization
difficult.[7]

Implement Extract, Transform,
Load (ETL) processes and
utilize Common Data Models
(CDMs) to map data to a

standard format.[7]

Issues such as missing data,

inaccuracies, and

Develop and implement a

comprehensive data quality

Data Quality inconsistencies can assessment protocol to identify
compromise the validity of and address data quality
research findings.[7][8] issues.[3]

The sheer volume of RWD can  Utilize modern data
Data Volume be challenging to store, management platforms, cloud-

process, and analyze

effectively.[9]

based solutions, and efficient

data processing algorithms.[9]

Data Security and Privacy

Protecting patient privacy and
ensuring data security are
paramount, especially when
integrating data from multiple

sources.[8][9]

Employ robust data encryption,
stringent access controls, and
adhere to regulatory guidelines
such as HIPAA and GDPR.[8]

Duplicate Data

Patient records may exist
across multiple data sources,
leading to duplication that can
skew analysis if not properly
addressed.[7]

Utilize data linkage and
deduplication techniques to
identify and merge duplicate

patient records.
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Real-World Data Integration Workflow

The process of integrating RWD requires a systematic approach to ensure the resulting dataset
is fit for purpose. The following diagram illustrates a typical workflow for RWD integration.

Click to download full resolution via product page
A typical workflow for integrating real-world data.

Data Integration Models

Researchers can choose from several models for integrating RWD, each with its own

advantages and disadvantages.

Centralized vs. Federated Data Models
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Feature

Centralized Data Model

Federated Data Model

Data Location

Data from all sources are
physically moved to a single,

central repository.

Data remains at its original
source, and queries are sent to

each source for processing.

Data Control

A single entity has control over

the integrated data.

Each data source owner
maintains control over their

data.

Privacy & Security

Higher risk of data breaches

due to a single point of failure.

Enhanced privacy and security
as sensitive data is not

transferred.

Implementation Complexity

Can be complex to set up
initially due to the need for
data transfer and storage

infrastructure.

Can be complex to implement
due to the need for
standardized query interfaces
and protocols across all data

sources.

Query Performance

Generally faster query
performance as all data is in

one location.

Query performance can be
slower due to network latency
and the need to aggregate

results from multiple sources.

The choice between a centralized and federated model often depends on factors such as data

privacy regulations, the willingness of data owners to share their data, and the available

technical infrastructure.
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Centralized Model Federated Model

Central Data Repository Federated Query Engine
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Comparison of centralized and federated data integration models.

Experimental Protocols
Protocol 1: Data Quality Assessment for Real-World
Data

Objective: To systematically assess and quantify the quality of a real-world dataset prior to its
use in research.

Methodology: This protocol is based on a harmonized data quality framework that evaluates
data in three key domains: conformance, completeness, and plausibility.[7]

Procedure:
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o Define Key Data Elements: Identify the critical data elements for your research question
(e.g., patient demographics, diagnoses, medications, lab results, outcomes).

o Conformance Assessment:

o Value Conformance: Check if the values for each data element adhere to the expected
data type, format, and terminology (e.g., ICD-10 codes for diagnoses, LOINC codes for lab
tests).

o Relational Conformance: Verify that the relationships between tables in the database are
maintained (e.g., every record in the 'medications' table has a corresponding patient in the
'‘patients’ table).

o Completeness Assessment:

o Required Field Completeness: For each key data element, calculate the percentage of
records that have a non-missing value.

o Temporal Completeness: Assess the availability of data over the desired study period.
e Plausibility Assessment:
o Unigueness Plausibility: Check for duplicate records within the dataset.

o Atemporal Plausibility: Identify and investigate data values that are outside of a plausible
range (e.g., a patient age of 200 years).

o Temporal Plausibility: Check for logical inconsistencies in dates (e.g., a date of death
occurring before a date of diagnosis).

e Documentation and Reporting:
o Document all data quality checks performed and their results in a data quality report.

o Summarize the findings in a table for easy comparison of data quality across different data
elements.

Data Quality Assessment Summary Table:
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Data Quality o Data Element: Data Element: Data Element:
etric

Domain Diagnoses Medications Lab Results
Value

Conformance Conformance 98% 95% 99%
Rate

Relational

Conformance 100% 100% 100%

Rate

Required Field
Completeness 99% 92% 85%
Completeness

o Uniqueness
Plausibility o 100% N/A N/A
Plausibility
Atemporal
Plausibility 5 12 25
Issues
Temporal
Plausibility 2 8 15
Issues

Protocol 2: Probabilistic Data Linkage of Disparate RWD
Sources

Obijective: To link patient records from two or more different real-world data sources (e.g., a
patient registry and an EHR system) without a common unique identifier.

Methodology: This protocol utilizes a probabilistic matching algorithm based on demographic
and clinical identifiers.

Procedure:

o Data Pre-processing and Standardization:
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o For each data source, select a set of identifying variables (e.g., first name, last name, date
of birth, sex, zip code).

o Standardize the format of these variables across all datasets (e.g., convert all names to
uppercase, format dates consistently).

o Phonetically encode names using an algorithm like Soundex to account for spelling
variations.

e Blocking:

o To reduce the number of pairwise comparisons, group records into blocks based on a
variable that is likely to be consistent across datasets (e.g., zip code or the Soundex of the
last name).

o Pairwise Comparison and Weight Calculation:
o Within each block, compare all pairs of records.

o For each pair, calculate an agreement weight for each identifying variable based on the
probability that the variable agrees given the records are a true match and the probability
that the variable agrees given the records are not a true match.

o Sum the agreement weights to get a total matching score for each pair.
» Classification:

o Set a threshold for the total matching score to classify pairs as matches, non-matches, or
potential matches requiring manual review.

e Manual Review and Validation:
o Manually review the potential matches to determine their true match status.

o Validate the accuracy of the linkage by reviewing a sample of the classified matches and
non-matches.

e Creation of Linked Dataset:
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o Create a new, integrated dataset containing the linked records.

Protocol 3: Implementation of a Common Data Model
(CDM)

Objective: To transform and standardize a raw real-world dataset into a common data model to
facilitate interoperability and standardized analyses.

Methodology: This protocol outlines the steps for mapping a source dataset to the
Observational Medical Outcomes Partnership (OMOP) Common Data Model.

Procedure:

Familiarization with the OMOP CDM:

o Review the OMOP CDM documentation to understand the standard tables, fields, and
terminologies.

Source Data Analysis:

o Analyze the schema, content, and terminology of the source dataset.

Vocabulary Mapping:

o Map the terminologies used in the source data (e.g., local lab codes, proprietary drug
codes) to the standard vocabularies used in the OMOP CDM (e.g., LOINC, RxNorm).

ETL (Extract, Transform, Load) Development:

o Extract: Develop scripts to extract the data from the source system.

o Transform: Write transformation logic to:

= Restructure the source data to fit the OMOP CDM table structures.

» Apply the vocabulary mappings to standardize the terminology.

» Perform any necessary data cleaning or formatting.
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o Load: Develop scripts to load the transformed data into the OMOP CDM database.

o ETL Execution and Validation:
o Execute the ETL process to populate the OMOP CDM.

o Validate the transformed data by comparing summary statistics and patient counts
between the source data and the OMOP CDM.

e Documentation:

o Document the entire mapping and ETL process, including any assumptions made and any
data that could not be mapped.

OMOP Common Data Model

S —

Source RWD ETL Process E
S—
Raw Data Transform
(EHR, Claims, etc.) —| Extract P-| - Map to Standard Vocabularies Load
! R - Restructure Data

Y

Click to download full resolution via product page

The ETL process for mapping source RWD to the OMOP CDM.

By following these protocols, researchers and drug development professionals can effectively
integrate real-world data into their studies, leading to more robust and generalizable evidence
that can ultimately improve patient outcomes.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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